molecular formula C19H21ClN2O3 B11170429 N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B11170429
M. Wt: 360.8 g/mol
InChI Key: HLNKRLLSFWDYIK-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a tert-butylcarbamoyl group, a phenyl ring, a chloro substituent, and a methoxy group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide typically involves the following steps:

    Formation of the tert-butylcarbamoyl group: This can be achieved by reacting tert-butyl isocyanate with an appropriate amine.

    Introduction of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction.

    Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,3)22-18(24)13-7-5-6-8-15(13)21-17(23)14-11-12(20)9-10-16(14)25-4/h5-11H,1-4H3,(H,21,23)(H,22,24)

InChI Key

HLNKRLLSFWDYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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